molecular formula C18H26ClN3O6 B150907 (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 338990-31-1

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No.: B150907
CAS No.: 338990-31-1
M. Wt: 415.9 g/mol
InChI Key: KXWGVTDANRDXRN-UHFFFAOYSA-N
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Description

The compound (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (hereafter referred to as Compound X) is a heterocyclic organic molecule with the molecular formula C₁₈H₂₆ClN₃O₆ and a purity of ≥95% . It features two key protective groups: a tert-butoxycarbonyl (Boc) group and a 1-chloroethoxycarbonyl moiety, both commonly used in peptide and prodrug synthesis to enhance stability or enable controlled release.

Properties

IUPAC Name

[2-[1-chloroethoxycarbonyl(methyl)amino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O6/c1-12(19)27-17(25)22(6)15-13(8-7-9-20-15)11-26-14(23)10-21(5)16(24)28-18(2,3)4/h7-9,12H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGVTDANRDXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)N(C)C1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

As a precursor in the synthesis of Isavuconazole, this compound likely contributes to the inhibition of ergosterol biosynthesis . By inhibiting the enzyme lanosterol 14α-demethylase, it disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Its inhibition leads to an accumulation of 14α-methyl sterols, which alters the cell membrane’s structure and function, impairing cell growth and proliferation.

Result of Action

The ultimate result of this compound’s action, through its metabolite Isavuconazole, is the disruption of fungal cell growth and proliferation. This is achieved by altering the structure and function of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

Biological Activity

The compound (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known by its CAS number 338990-31-1, is a complex organic molecule with potential biological applications. Its structure suggests that it may possess significant pharmacological properties, which warrant a detailed exploration of its biological activity.

This compound has a molecular formula of C18H26ClN3O6 and a molecular weight of approximately 415.87 g/mol. It features various functional groups, including chloroethoxy and tert-butoxycarbonyl moieties, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation. The presence of the pyridine ring and the carbamate structure suggests potential interactions with enzymes involved in metabolic pathways or signaling cascades.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial Properties : Many pyridine derivatives have demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Some studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar functionalities have been noted for their ability to modulate inflammatory responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntimicrobialInhibition of cell wall synthesis
Compound BAnticancerInduction of apoptosis
Compound CAnti-inflammatoryInhibition of cytokine production

Case Studies

  • Antimicrobial Activity : A study on related pyridine derivatives showed that they exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity.
  • Anticancer Potential : Research published in the Journal of Medicinal Chemistry highlighted a series of carbamate-containing compounds that inhibited the proliferation of various cancer cell lines, suggesting that similar mechanisms might apply to our compound due to structural similarities.
  • Anti-inflammatory Properties : In vitro studies indicated that compounds with tert-butoxycarbonyl groups can downregulate pro-inflammatory cytokines in macrophages, providing a pathway for further investigation into the anti-inflammatory potential of this compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Many derivatives of pyridine-containing compounds have shown promise in inhibiting cancer cell proliferation. For example, thieno[2,3-b]pyridine derivatives are recognized for their anticancer effects and may serve as lead compounds for developing new anticancer agents .
  • Antimicrobial Activity : Compounds featuring similar functional groups have been studied for their antimicrobial properties. The presence of the pyridine ring is often linked to enhanced activity against various pathogens .
  • Neuropharmacological Effects : Some studies suggest that related compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Applications in Drug Development

The unique structure of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate positions it as a candidate for further exploration in drug development:

  • Precursor for Synthesis : It can act as a versatile precursor in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways associated with diseases like cancer and neurodegenerative disorders .
  • Potential Therapeutic Agent : Given its structural characteristics, there is potential for this compound to be developed into a therapeutic agent targeting specific receptors or pathways involved in disease processes.
  • Pharmaceutical Formulations : Its solubility and stability profile could make it suitable for formulation into various pharmaceutical dosage forms, enhancing bioavailability and therapeutic efficacy .

Case Studies

Several studies have highlighted the utility of similar compounds in clinical settings:

  • Thienopyridine Derivatives : These have been extensively studied for their role as antiplatelet agents, demonstrating how structural modifications can lead to significant changes in pharmacological activity .
  • Pyridine-based Anticancer Agents : Research has shown that certain pyridine derivatives can selectively inhibit cancer cell lines while sparing normal cells, indicating a potential therapeutic window that warrants further investigation .

Comparison with Similar Compounds

Structural Similarities and Differences

Compound X shares structural motifs with several Boc-protected and ester-containing compounds (Table 1). Key comparisons include:

Compound Name / Identifier Structural Features Key Differences from Compound X Reference
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate Boc-protected amino, pyridine ring, ester group Hydroxypyridine substituent; lacks chloroethoxycarbonyl group
N-(tert-Butoxycarbonyl)-amino-(3-thienyl)acetic acid Boc-protected amino, thiophene ring, carboxylic acid Thiophene instead of pyridine; carboxylic acid instead of ester
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride (Patent Example Compound) Boc-like protection (methoxyethyl), aromatic ring Benzaldehyde core; methoxyethyl group instead of chloroethoxycarbonyl
Compound X Boc-protected methyl amino, 1-chloroethoxycarbonyl, pyridinylmethyl ester Reference compound

Key Observations :

  • Boc Protection: The Boc group in Compound X is structurally analogous to those in and , but its placement on a methylamino group distinguishes it from other amino-protected derivatives.
  • Chloroethoxycarbonyl Group : This labile group, absent in and , may facilitate selective deprotection under mild acidic conditions, a feature critical for prodrug activation .
  • Pyridine vs. Thiophene/Benzene : The pyridine ring in Compound X offers distinct electronic and steric properties compared to thiophene () or benzene (), influencing reactivity and binding interactions.
Functional and Application-Based Comparisons
  • Stability : The Boc group in Compound X ensures stability during synthesis, akin to and , while the chloroethoxycarbonyl group introduces controlled lability for targeted release .
  • Biological Activity : Unlike antimicrobial compounds in or sulforaphane derivatives in , Compound X’s bioactivity is undocumented. However, its structure suggests utility as a prodrug intermediate or peptide mimic .

Preparation Methods

Reaction Conditions and Reagents

In the initial step, 2-(N-methylamino)-3-hydroxymethylpyridine is reacted with carbonochloridic acid 1-chloroethyl ester in dichloromethane (DCM) at -13°C for 2 hours. Diisopropylamine (DIPA) serves as a base to deprotonate the hydroxyl group of the pyridine derivative, facilitating nucleophilic attack on the chloroformate reagent. The low temperature minimizes hydrolysis of the reactive chloroformate species.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 2-(N-methylamino)-3-hydroxymethylpyridine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. DIPA neutralizes the generated HCl, shifting the equilibrium toward product formation.

Critical Analysis of Synthetic Efficiency

Yield Optimization Factors

  • Temperature Control : Maintaining temperatures below -5°C in both stages is crucial for minimizing side reactions.

  • Reagent Stoichiometry : A 1:1 molar ratio of EDC to N-(tert-butoxycarbonyl)sarcosine ensures complete activation of the carboxyl group.

  • Catalyst Loading : DMAP at 5–10 mol% provides optimal reaction rates without over-accelerating undesired pathways.

Comparative Data Table

ParameterStage 1Stage 2
Temperature -13°C-7°C
Time 2 hours2.17 hours
Key Reagent Carbonochloridic acidN-(tert-butoxycarbonyl)sarcosine
Catalyst DiisopropylamineEDC/DMAP
Solvent DichloromethaneDichloromethane
Yield Not isolated72.9% (overall)

Scalability and Industrial Feasibility

The described method is scalable due to its simplicity and use of commercially available reagents. However, challenges include:

  • Cost of Cryogenic Conditions : Large-scale reactions requiring sustained subzero temperatures may increase operational costs.

  • EDC Byproduct Removal : Urea byproducts from EDC must be thoroughly removed to meet pharmaceutical purity standards.

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